2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide

Description

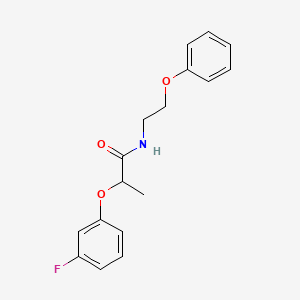

2-(3-Fluorophenoxy)-N-(2-phenoxyethyl)propanamide is a synthetic propanamide derivative characterized by a fluorinated phenoxy group and a phenoxyethyl substituent on the amide nitrogen. The fluorine atom on the phenoxy group is expected to enhance metabolic stability and influence receptor binding, while the phenoxyethyl moiety may contribute to lipophilicity and bioavailability .

Properties

IUPAC Name |

2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-13(22-16-9-5-6-14(18)12-16)17(20)19-10-11-21-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPYMWCMHOVRIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=CC=CC=C1)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide typically involves the following steps:

Formation of 3-fluorophenoxypropanamide: This can be achieved by reacting 3-fluorophenol with propanoyl chloride in the presence of a base such as pyridine.

Introduction of the 2-phenoxyethyl group: The intermediate 3-fluorophenoxypropanamide is then reacted with 2-phenoxyethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Biological Studies: Researchers may use it to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Fluorinated Phenoxy/Amide Derivatives

- GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Shares a 3-fluorophenoxy group but differs in the amide substituent (thiazolylpyridine vs. phenoxyethyl).

- 2'-Fluoroortho-Fluorofentanyl (N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide) : Contains dual fluorophenyl groups and a piperidine ring. The propanamide structure is similar, but the piperidine moiety confers opioid receptor affinity, highlighting how tertiary amines enhance central nervous system activity .

Propanamide-Based Therapeutics

- Golidocitinib ((2R)-N-(3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide): A kinase inhibitor with a complex heterocyclic substituent. Demonstrates the versatility of propanamide scaffolds in targeting enzymes, contrasting with the simpler aromatic substituents in the target compound .

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Features an isobutylphenyl group instead of fluorophenoxy. This compound, derived from naproxen, emphasizes how alkylaryl groups enhance anti-inflammatory activity compared to halogenated ethers .

Pharmacological and Toxicological Profiles

Key Findings and Trends

Fluorination Impact : Fluorine atoms on aromatic rings enhance metabolic stability and binding affinity to hydrophobic pockets in targets like opioid or kinase receptors .

Amide Substituent Diversity: Phenoxyethyl groups (target compound) vs. piperidine/thiazole moieties (GSK920684A, fentanyl analogs) dictate target specificity—e.g., phenoxyethyl may favor peripheral over central targets .

Toxicity-Substructure Relationships : Piperidine-containing compounds (e.g., fentanyl analogs) exhibit higher neurotoxicity, while simpler propanamides (e.g., anti-inflammatory derivatives) show better safety profiles .

Biological Activity

2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group, which is known to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound is hypothesized to exert its effects by binding to enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It could interfere with signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from research on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| HT-29 (Colon) | 22.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.6 | Inhibition of migration and invasion |

Case Studies

- Study on Antimicrobial Activity : A recent study assessed the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting its potential use as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted using the MTT assay on various cancer cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Further investigations utilizing flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, correlating with enhanced apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.